molecular formula C16H14N2O B5557278 N-[4-(cyanomethyl)phenyl]-3-methylbenzamide CAS No. 663937-55-1

N-[4-(cyanomethyl)phenyl]-3-methylbenzamide

Cat. No.: B5557278
CAS No.: 663937-55-1
M. Wt: 250.29 g/mol
InChI Key: XCQFQJPSHTVDRE-UHFFFAOYSA-N
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Description

N-[4-(cyanomethyl)phenyl]-3-methylbenzamide is an organic compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various heterocyclic compounds. The presence of both cyano and amide functional groups in the molecule makes it a versatile reactant in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(cyanomethyl)phenyl]-3-methylbenzamide typically involves the reaction of 4-(cyanomethyl)aniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions: N-[4-(cyanomethyl)phenyl]-3-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form amides or carboxylic acids.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]-3-methylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(cyanomethyl)phenyl]-3-methylbenzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The amide group can form hydrogen bonds with various biomolecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

  • N-(4-cyanophenyl)acetamide
  • N-(4-cyanophenyl)benzamide
  • N-(4-cyanophenyl)-3-methylbenzamide

Comparison: N-[4-(cyanomethyl)phenyl]-3-methylbenzamide is unique due to the presence of both a cyano group and a methyl group on the benzamide moiety. This structural feature enhances its reactivity and potential biological activity compared to similar compounds that lack these functional groups .

Properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-12-3-2-4-14(11-12)16(19)18-15-7-5-13(6-8-15)9-10-17/h2-8,11H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQFQJPSHTVDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351704
Record name N-[4-(cyanomethyl)phenyl]-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663937-55-1
Record name N-[4-(cyanomethyl)phenyl]-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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